Nonactin

Übersicht

Beschreibung

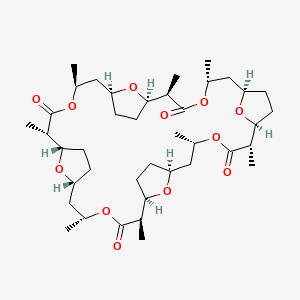

Nonactin ist ein natürlich vorkommendes cyclisches Ionophor, das zur Familie der Makrotetrolid-Antibiotika gehört. Es wurde erstmals 1955 aus Bakterienstämmen wie Streptomyces griseus, Streptomyces tsukubensis, Streptomyces chrysomallus und Streptomyces werraensis isoliert . This compound ist bekannt für seine Fähigkeit, Komplexe mit Alkalikationen zu bilden, insbesondere mit Kalium und Natrium . Es besteht aus vier Tetrahydrofuranringen und vier Estern, die durch gesättigte aliphatische Kettenabschnitte miteinander verbunden sind und einen 48-gliedrigen Ring bilden .

Wissenschaftliche Forschungsanwendungen

Nonactin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als selektives Ionophor in potentiometrischen Sensoren zur Detektion von Ammoniumionen verwendet . In der Biologie und Medizin hat sich gezeigt, dass this compound eine Antitumoraktivität besitzt und ein wirksamer Inhibitor des P170-Glykoproteins ist, das für die Medikamentenresistenz in multiresistenten Krebszelllinien verantwortlich ist . Darüber hinaus wird es im Umweltmonitoring zur Bewertung der Wasserqualität und in klinischen Tests in biologischen Flüssigkeiten verwendet .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Komplexe mit Alkalikationen wie Kalium und Natrium bildet und diese über biologische und künstliche Membranen transportiert . Diese Ionophorenaktivität stört das Ionenungleichgewicht in den Zellen, was zu verschiedenen biologischen Effekten führt. This compound hemmt speziell die Verarbeitung von cytoplasmatischen Vorläuferproteinen, die für die Mitochondrien bestimmt sind, und kann die oxidative Phosphorylierung in Mitochondrien entkoppeln .

Wirkmechanismus

Target of Action

Nonactin, a member of the macrotetrolide antibiotics, is known for its ability to form complexes with alkali cations, most notably potassium and sodium . These cations are the primary targets of this compound. The ability to bind and transport these ions across biological and artificial membranes is central to this compound’s biological activity .

Mode of Action

This compound operates by increasing the ion permeability of the cell membrane . It forms complexes with its targets (alkali cations), exhibiting binding preferences for some ions over others . This ion selectivity is a key feature of this compound’s mode of action. It’s also reported to inhibit the processing of cytoplasmic precursor proteins destined for the mitochondria .

Biochemical Pathways

This compound’s interaction with alkali cations affects various biochemical pathways. For instance, it can uncouple the oxidative phosphorylation of mitochondria of rat liver at low concentrations . This uncoupling disrupts the normal energy production processes within the cell, leading to downstream effects on cellular metabolism.

Pharmacokinetics

Given that this compound is soluble in methanol, dichloromethane, ethyl acetate, and dmso, but insoluble in water , it suggests that its bioavailability could be influenced by these solubility characteristics.

Result of Action

The primary result of this compound’s action is the disruption of normal cellular processes. By forming complexes with alkali cations and carrying them across biological and artificial membranes , this compound alters the ion balance within cells. This can lead to the uncoupling of oxidative phosphorylation, affecting energy production within the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of its target cations (potassium and sodium) in the environment would be necessary for this compound to exhibit its ionophoric properties . suggests that its action, efficacy, and stability could be affected by the solvent environment.

Biochemische Analyse

Biochemical Properties

Nonactin exhibits binding preferences for some ions over others . It exhibits an especially high cation selectivity for potassium ions over sodium ions or rubidium ions, but it exhibits the highest selectivity for ammonium ions and thallium ions . This ion selectivity is seen in other macrocyclic ligands, such as the cyclic ionophore valinomycin .

Cellular Effects

This compound has been reported to specifically inhibit the processing of cytoplasmic precursor proteins destined for the mitochondria . It is able to uncouple the oxidative phosphorylation of mitochondria of rat liver in a low concentration, and can also carry cations across biological and artificial membranes .

Molecular Mechanism

This compound’s mechanism of action is intimately related to its ionophore properties and ability to act as a selective cation carrier . It forms complexes with alkali cations and transports them across membranes through passive diffusion .

Metabolic Pathways

This compound is believed to be assembled from acetate, propionate, and succinate via a pathway based upon polyketide biosynthesis . The potential this compound biosynthesis gene cluster contains type II polyketide synthase-like genes .

Transport and Distribution

This compound is known for its ability to transport alkali cations across lipid membranes . It forms complexes with these cations and carries them across biological and artificial membranes .

Vorbereitungsmethoden

Nonactin kann durch verschiedene Verfahren synthetisiert werden, darunter die Totalsynthese und die Extraktion aus Bakterienkulturen. Die Totalsynthese von this compound umfasst die Bildung der Tetrahydrofuranringe und der Esterbindungen. Ein bekanntes Verfahren beinhaltet die Verwendung von Polyketidsynthase-ähnlichen Genen in Streptomyces griseus . Industrielle Produktionsverfahren umfassen typischerweise die Kultivierung der oben genannten Bakterienarten, gefolgt von Extraktions- und Reinigungsprozessen .

Analyse Chemischer Reaktionen

Nonactin unterliegt mehreren Arten chemischer Reaktionen, die in erster Linie seine Ionophoreigenschaften betreffen. Es bildet Komplexe mit Alkalikationen und zeigt Bindungspräferenzen für bestimmte Ionen gegenüber anderen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Kalium- und Natriumsalze. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Ionophor-Kation-Komplexe, die für seine biologische Aktivität entscheidend sind .

Vergleich Mit ähnlichen Verbindungen

Nonactin gehört zur Familie der Makrotetrolide, zu der auch ähnliche Verbindungen wie Monactin, Dinactin, Trinactin und Tetranactin gehören . Diese Verbindungen haben eine ähnliche Struktur, mit Variationen in der Anzahl der Tetrahydrofuranringe und Esterbindungen. This compound ist einzigartig in seiner Fähigkeit, Komplexe mit einer Vielzahl von Kationen zu bilden, was es zu einem vielseitigen Ionophor macht . Im Vergleich zu seinen Homologen weist this compound unterschiedliche Bindungspräferenzen und Löslichkeitseigenschaften auf .

Eigenschaften

IUPAC Name |

2,5,11,14,20,23,29,32-octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIXHJPMNBXMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863951 | |

| Record name | 2,5,11,14,20,23,29,32-Octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-84-7 | |

| Record name | Nonactin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nonactin is an ionophore, meaning it facilitates the transport of ions across biological membranes. It exhibits a high selectivity for potassium ions (K+) [, , , , ]. This compound achieves this by encapsulating the K+ ion within its hydrophobic cavity, effectively shielding it from the surrounding environment [, , ]. This complex then diffuses across the membrane, following the concentration gradient of K+ []. This disruption of the K+ gradient can have various downstream effects, including:

- Disruption of cellular osmotic balance: The influx of K+ into the cell can lead to swelling and ultimately cell death [, ].

- Uncoupling of oxidative phosphorylation: In mitochondria, the influx of K+ disrupts the proton gradient necessary for ATP synthesis, ultimately leading to energy depletion [, ].

- Inhibition of intracellular glycosylation: this compound appears to interfere with the trafficking of glycoproteins within the cell, hindering proper glycosylation without directly inhibiting glycoprotein synthesis [].

ANone:

- Molecular formula: C40H64O12 []

- Spectroscopic data: Numerous spectroscopic studies have been conducted on this compound, including:

- Nuclear Magnetic Resonance (NMR): Both solution-state and solid-state NMR have been used to determine the conformation of this compound and its complexes with various cations [, , , ].

- Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the carbonyl stretch region, has provided insights into the nature of cation binding to this compound [, , , ].

- Raman Spectroscopy: Raman spectroscopy has been used to study the conformation of this compound and its analogs in different states [].

A: this compound is soluble in organic solvents like chloroform and methanol, but less soluble in water []. This solubility profile is critical for its ionophoric activity, as it allows the molecule to partition into the lipid bilayer of membranes.

- Ion-selective electrodes: Due to its high selectivity for K+, this compound is widely used in the construction of potassium-selective electrodes [, ].

- Biological research: this compound is employed as a tool to study ion transport, membrane permeability, and the effects of K+ ionophores on cellular processes [, ].

ANone: this compound itself is not a catalyst. It functions as a carrier molecule, facilitating the transport of K+ ions across membranes. It does not directly catalyze chemical reactions.

ANone: Computational methods have been extensively used to investigate this compound and its interactions:

- Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations: These methods have been used to model the conformational dynamics of this compound and its complexes with different cations in various solvents [, , ]. These simulations provide insights into the structural basis of ion selectivity and the mechanism of ion transport.

- Quantum Mechanical (QM) calculations: QM calculations, primarily density functional theory (DFT), have been employed to investigate the electronic structure of this compound, the nature of cation binding, and the energetics of complex formation [, , ]. These calculations complement experimental findings and provide a deeper understanding of the molecular interactions involved.

ANone: The biological activity of this compound is highly dependent on its structure:

- Alternating Stereochemistry: The naturally occurring form of this compound possesses a specific alternating (+)-(-)-(+)-(-) stereochemistry of its nonactic acid monomers []. This arrangement is crucial for its biological activity and ion binding efficiency.

- Chirality: The enantiomeric composition of this compound directly influences its interaction with chiral amines []. The alternating chiral domains contribute to enantioselective complex formation.

- Side Chains: The ethyl side chains in this compound, compared to methyl groups in other nactin analogs, contribute to its increased hydrogen bonding capacity with solvents like methanol, potentially influencing its solubility and membrane partitioning [].

- Ring Size and Flexibility: Modifications to the ring size or flexibility of the macrocycle can alter its cation selectivity and binding affinity [, , ].

ANone: this compound is a relatively stable compound, but specific stability data under various conditions is limited in the provided research. Formulation strategies for this compound are not extensively discussed in the provided research, likely due to its primary use as a research tool and in ion-selective electrodes.

ANone: Specific SHE regulations regarding this compound are not discussed in the provided research. As with any chemical, appropriate handling and disposal procedures should be followed.

- Cellular uptake: this compound readily crosses cell membranes due to its hydrophobic nature [, , , ].

- Potassium ion transport: this compound facilitates the transport of K+ ions across membranes, disrupting ion gradients [, , ].

A:

- In vitro:

- In vivo:

- Tumor regression: this compound administration has shown tumor regression in a xenograft mouse model using a β-catenin mutant cell line [].

- Murine asthma model: this compound suppressed airway eosinophilia in a murine asthma model, suggesting a potential role in controlling allergic inflammation [, ].

- Cytotoxicity: this compound exhibits cytotoxic effects at higher concentrations, likely due to its disruption of cellular ion homeostasis [, , ].

ANone: Specific drug delivery and targeting strategies for this compound are not extensively discussed in the provided research.

ANone: Research on biomarkers and diagnostics specifically related to this compound treatment is not covered in the provided research.

ANone: Various analytical techniques are employed to characterize and quantify this compound:

- Mass Spectrometry (MS): MS techniques, including electrospray ionization (ESI-MS) and laser desorption ionization (LDI-MS), are used to determine the molecular weight of this compound and its complexes [].

- Spectroscopy: NMR, IR, and Raman spectroscopy are used to analyze the structure, conformation, and interactions of this compound [, , , , , , , , ].

ANone: The environmental impact and degradation of this compound are not specifically addressed in the provided research.

A: this compound's solubility in various organic solvents is mentioned in several papers [, , ]. Its solubility in water is generally considered low, which is typical for macrocyclic compounds with a predominantly hydrophobic exterior.

ANone: The provided research does not provide specific details regarding the validation of analytical methods used for this compound analysis.

ANone: Specific quality control and assurance measures for this compound are not described in the provided research.

ANone: The provided research does not include information regarding the immunogenicity or immunological responses to this compound.

ANone: While this compound is known to transport K+ ions across membranes, specific interactions with drug transporters are not discussed in the provided research.

ANone: Information on the interaction of this compound with drug-metabolizing enzymes is not available in the provided research.

ANone: Several synthetic and natural ionophores exhibit similar ionophoric properties to this compound, such as:

ANone: Specific strategies for the recycling and waste management of this compound are not discussed in the provided research.

ANone: this compound research benefits from a range of research infrastructure and resources, including:

- Chemical synthesis and analytical facilities: For the synthesis, purification, and characterization of this compound and its analogs [, , , ].

- Spectroscopic equipment: NMR, IR, and Raman spectrometers are essential for structural and conformational analysis [, , , , , , , , ].

- Computational resources: High-performance computing clusters are necessary for MD simulations and QM calculations [, , ].

- Biological models: Cell cultures and animal models are essential for studying the biological activity and toxicity of this compound [, , , , , , , ].

ANone: this compound research has a rich history, with key milestones including:

ANone: this compound research exemplifies cross-disciplinary synergy, drawing upon expertise from:

- Organic chemistry: For the synthesis and structural modification of this compound analogs [, , , ].

- Analytical chemistry: For the development and validation of analytical methods to characterize and quantify this compound [, ].

- Biochemistry: To understand the interaction of this compound with biological membranes and its effects on cellular processes [, , , , , , , , ].

- Pharmacology: To study the potential therapeutic applications of this compound and its analogs [, , , ].

- Computational chemistry: To model the structure, dynamics, and interactions of this compound [, , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.